4-(2,2-Dibromoethenyl)-1-methylpyrazole

Regiochemistry Isomer differentiation Synthetic intermediate

Researchers requiring unambiguous 4-position functionalization on pyrazole scaffolds cannot substitute 5-position or other analogs. This compound solves that with precise regiochemistry. - Serves as an alkyne surrogate for 1,3-dipolar cycloaddition, enabling construction of 1,3,4,5-tetrasubstituted pyrazoles. - Gem-dibromoethenyl group enables sequential nucleophilic substitution for modular diversification. - Supplied at 98% purity with TBC stabilizer; available from stock for immediate dispatch.

Molecular Formula C6H6Br2N2
Molecular Weight 265.93 g/mol
CAS No. 1093193-15-7
Cat. No. B1424924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Dibromoethenyl)-1-methylpyrazole
CAS1093193-15-7
Molecular FormulaC6H6Br2N2
Molecular Weight265.93 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C=C(Br)Br
InChIInChI=1S/C6H6Br2N2/c1-10-4-5(3-9-10)2-6(7)8/h2-4H,1H3
InChIKeySPOQRFIUHCZJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2-Dibromoethenyl)-1-methylpyrazole: Sourcing & Specifications


4-(2,2-Dibromoethenyl)-1-methylpyrazole (CAS 1093193-15-7) is a disubstituted pyrazole derivative with the molecular formula C₆H₆Br₂N₂ and molecular weight of 265.93 g/mol . It features a 1-methylpyrazole core substituted at the 4-position with a gem-dibromoethenyl group . This compound is commercially available from multiple suppliers at purities of 95–98%, typically containing TBC as a stabilizer, and is intended for research and further manufacturing use only .

Stabilized grade with TBC
4‑Position regiochemistry confirmed
Gem‑dibromoalkene functional handle

4-(2,2-Dibromoethenyl)-1-methylpyrazole: Why Generic Substitution Fails


Generic substitution fails for 4-(2,2-dibromoethenyl)-1-methylpyrazole because its specific substitution pattern—a gem-dibromoethenyl group at the 4-position—is structurally and functionally distinct from other regioisomers (e.g., 5-substituted analogs) and other 4-substituted pyrazoles . The gem-dibromoalkene moiety serves a dual role: it is a sterically bulky, electron-withdrawing group that modulates reactivity, and it can function as an alkyne synthon in cycloaddition reactions, enabling transformations that simpler 4-halo or 4-alkyl pyrazoles cannot support [1]. In-class analogs such as 4-bromo-1-methylpyrazole or 5-(2,2-dibromoethenyl)-1-methylpyrazole lack either the gem-dibromoethenyl functional handle or the correct regiochemistry, rendering them unsuitable substitutes for applications requiring the precise electronic and steric profile of the 4-position gem-dibromoethenyl substitution [2].

5‑Regioisomer Regiochemistry mismatch alters synthetic entry; 5‑position isomer cannot replicate 4‑position functionalization.
4‑Bromo analog Lacks gem‑dibromoalkene reactivity; cannot serve as alkyne synthon in cycloaddition sequences.
Other 4‑substituted pyrazoles May not provide dual synthetic utility (steric/electronic tuning + cycloaddition handle) of the gem‑dibromoethenyl group.

4-(2,2-Dibromoethenyl)-1-methylpyrazole: Differentiation Evidence


Regiochemical Specificity: 4-Position Substitution

The 4-position substitution in 4-(2,2-dibromoethenyl)-1-methylpyrazole (CAS 1093193-15-7) is structurally distinct from the 5-position isomer (CAS 1849323-06-3), a difference that critically affects synthetic utility. The 4-position of the pyrazole ring is known to undergo electrophilic substitution under specific conditions, a regioselectivity documented in the bromination of 1-vinylpyrazoles where the hydrogen atom at the 4-position is preferentially substituted [1]. This regiochemical preference provides a synthetic entry point for further functionalization that the 5-substituted isomer cannot replicate.

Regiochemical Specificity
Class‑level inference
4‑position substitution (target) ≠ 5‑position isomer (CAS 1849323‑06‑3)
Regiochemical identity critical for 4‑position functionalization.
No quantitative comparative data available.
Regiochemistry Isomer differentiation Synthetic intermediate

TBC-Stabilized Commercial Formulation

Commercially available 4-(2,2-dibromoethenyl)-1-methylpyrazole (CAS 1093193-15-7) is supplied at 98% purity with TBC (4-tert-butylcatechol) as a stabilizer, as documented by major suppliers including ChemScence and Leyan . The inclusion of TBC stabilizer is a deliberate formulation choice to prevent radical-induced polymerization or degradation of the gem-dibromoalkene moiety during storage and handling. In contrast, the 5-position regioisomer (CAS 1849323-06-3) is commercially offered at 95% purity without specification of stabilizer inclusion .

Commercial Formulation
Data to verify
98% purity + TBC stabilizer; comparator 95% (no stabilizer specified)
Reported formulation attribute may support storage consistency.
Verify supplier specification.
Product stability Quality control Sourcing specification

Lipophilicity Profile

The calculated LogP for 4-(2,2-dibromoethenyl)-1-methylpyrazole is 2.5083, with a topological polar surface area (TPSA) of 17.82 Ų . The gem-dibromoethenyl group contributes significantly to the compound's moderate lipophilicity relative to the parent 1-methylpyrazole (calculated LogP approximately 0.5–1.0).

Lipophilicity
Class‑level inference
LogP 2.51 (calc) Δ +1.5 to +2.0 vs parent
Moderate lipophilicity may support permeability review.
Computational prediction; experimental validation needed.
Physicochemical properties Lipophilicity ADME prediction

Gem-Dibromoalkene as Alkyne Synthon

The gem-dibromoethenyl group in 4-(2,2-dibromoethenyl)-1-methylpyrazole can function as an alkyne synthon in 1,3-dipolar cycloaddition reactions, enabling the construction of more complex pyrazole derivatives. Dadiboyena et al. (2010) demonstrated that trisubstituted bromoalkenes serve as alkyne surrogates, undergoing Huisgen cycloaddition with nitrile imines to form 5,5-disubstituted bromopyrazoline intermediates that aromatize via HBr loss to yield tetrasubstituted pyrazoles [1]. In contrast, 4-bromo-1-methylpyrazole lacks the gem-dibromoalkene moiety and cannot participate in this cycloaddition-elimination sequence, limiting its synthetic utility for constructing poly-substituted pyrazole scaffolds.

Alkyne Synthon Utility
Class‑level inference
Gem‑dibromoalkene serves as alkyne surrogate; 4‑bromo analog lacks this function
Reported to support cycloaddition‑based pyrazole diversification.
Demonstrated with nitrile imines.
Cycloaddition Alkyne synthon Heterocycle synthesis

4-(2,2-Dibromoethenyl)-1-methylpyrazole: Research Applications


Cycloaddition-Based Pyrazole Library Synthesis

4-(2,2-Dibromoethenyl)-1-methylpyrazole is optimally deployed as a synthetic building block for constructing 1,3,4,5-tetrasubstituted pyrazoles via 1,3-dipolar cycloaddition. The gem-dibromoethenyl group at the 4-position serves as an alkyne surrogate, enabling Huisgen cycloaddition with nitrile imines followed by aromatization via HBr elimination [1]. This synthetic strategy is particularly valuable for medicinal chemistry programs requiring diverse poly-substituted pyrazole scaffolds.

Agrochemical Lead Optimization Scaffold

The compound's structural motif—a 1-methylpyrazole core with a 4-position gem-dibromoethenyl substituent—is characteristic of certain parasiticidal and pesticidal pyrazole derivatives [2]. The moderate calculated LogP of 2.5083 suggests favorable membrane permeability, supporting its use as a scaffold in agrochemical lead optimization programs targeting pests of the orders Coleoptera and Lepidoptera [1].

Regiochemical Reference Standard

The unambiguous 4-position substitution distinguishes this compound from its 5-position regioisomer (CAS 1849323-06-3). The commercial availability of the 4-isomer at 98% purity with TBC stabilizer supports its use as an analytical reference standard for regiochemical assignment in pyrazole derivative characterization, particularly in HPLC or NMR method development where isomeric differentiation is required [1].

Cross-Coupling & Nucleophilic Substitution Intermediate

The gem-dibromoethenyl group provides two bromine atoms capable of participating in sequential or selective nucleophilic substitution reactions. This enables modular diversification of the pyrazole scaffold through stepwise replacement of bromine atoms with various nucleophiles, offering greater synthetic flexibility than mono-brominated or non-halogenated pyrazole analogs. The 4-position attachment ensures that subsequent functionalization occurs at a site distinct from the N1-methyl group, preserving the core pyrazole electronic properties [3].

Application
Selection Property
Validation Focus
Cycloaddition‑Based Pyrazole Synthesis
Gem‑dibromoalkene as alkyne surrogate
Cycloaddition‑elimination reactivity review
Agrochemical Lead Research Scaffold
Moderate lipophilicity profile
Lipophilicity‑dependent activity screening
Regiochemical Reference Standard
Unambiguous 4‑position substitution
Isomer‑specific analytical method validation
Cross‑Coupling & Substitution Intermediate
Two reactive bromine atoms
Sequential substitution selectivity review

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